5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
Synthesis Analysis
The synthesis of furo[2,3-d]pyrimidine involves intricate steps, including cyclization reactions. Researchers have employed various synthetic routes to access this compound. For instance, heating pyrimidine precursors in suitable solvents with appropriate reagents can lead to the formation of furo[2,3-d]pyrimidine derivatives . Further optimization and modifications are essential to enhance yields and selectivity.
Chemical Reactions Analysis
Furo[2,3-d]pyrimidine exhibits diverse reactivity due to its functional groups. It can participate in nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactions with electrophiles, nucleophiles, and metal catalysts to synthesize novel derivatives with potential biological activities .
Mechanism of Action
The exact mechanism of action for furo[2,3-d]pyrimidine derivatives depends on their specific targets. These compounds have shown promise as anticancer agents, possibly by inhibiting key enzymes or signaling pathways involved in tumor growth. For example, they may interact with tyrosine kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinases . Further mechanistic studies are crucial to unravel their precise modes of action.
Future Directions
: Kumar, A., Bhagat, K. K., Singh, A. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 6872-6908. DOI: 10.1039/D3RA00056G : Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3,2-d]pyrimidines. Molecules, 24(21), 3952. [DOI: 10
Properties
IUPAC Name |
6-anilino-5-(2,3-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-24-20(26)17-16(14-11-8-12-15(28-3)18(14)29-4)19(23-13-9-6-5-7-10-13)30-21(17)25(2)22(24)27/h5-12,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHSYHZFKFOBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=C(C(=CC=C4)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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